Ethyl 2-(1-ureidocyclohexyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(1-ureidocyclohexyl)acetate is likely an organic compound, given its composition . It’s probably a derivative of ethyl acetate, which is a colorless liquid with a characteristic sweet smell .

Synthesis Analysis

While specific synthesis methods for this compound are not available, ethyl acetate, a related compound, is typically produced via the esterification of ethanol and acetic acid . This reaction is catalyzed by concentrated sulphuric acid .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Lossen Rearrangement and Urea Synthesis : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in the Lossen rearrangement process for synthesizing ureas from carboxylic acids, demonstrating good yields without racemization under milder conditions. This method is environmentally friendly and cost-effective (Thalluri et al., 2014).

Analytical and Environmental Applications

- Water Analysis : Ethyl acetate-assisted ionic liquid dispersive liquid–liquid microextraction method is developed for determining tetracyclines in water samples using high-performance liquid chromatography. This demonstrates ethyl acetate's role in enhancing extraction efficiencies (Du et al., 2014).

- Biotechnological Production : Ethyl acetate is an environmentally friendly solvent with potential in biotechnological production. Yeasts like Pichia anomala and Kluyveromyces marxianus can convert sugar into ethyl acetate with high yield, offering a sustainable alternative to petrochemical processes (Löser et al., 2014).

Pharmaceutical and Medicinal Chemistry

- Synthesis of Pharmaceutical Compounds : Ethyl acetate is used in the synthesis of biaryl compounds like ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, showing potential in the discovery of new nonsteroidal anti-inflammatory drugs (Costa et al., 2012).

Bioenergy and Biofuels

- Biodiesel Production : Ethyl acetate is utilized in the lipase-catalyzed preparation of biodiesel from crude oils like jatropha, karanj, and sunflower, demonstrating high yields and efficient conversion processes (Modi et al., 2007).

Industrial and Synthetic Chemistry

- Ethyl Acetate Production in Yeasts : The enzyme responsible for ethyl acetate production in yeasts has been identified, facilitating the development of biobased ethyl acetate production and improved brewing strains (Kruis et al., 2017).

- Reactive Distillation Process : Ethyl acetate synthesis via reactive distillation, a combination of reaction and separation in a single distillation column, shows potential for increased conversion and improved selectivity (Kenig et al., 2001).

Propriétés

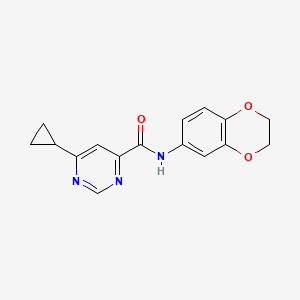

IUPAC Name |

ethyl 2-[1-(carbamoylamino)cyclohexyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-2-16-9(14)8-11(13-10(12)15)6-4-3-5-7-11/h2-8H2,1H3,(H3,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOAIQFMCXMOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCCC1)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}quinoline](/img/structure/B2450928.png)

![(2-((difluoromethyl)thio)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2450935.png)

![ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B2450936.png)

![2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one](/img/structure/B2450937.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide](/img/structure/B2450938.png)